molecular formula C7H6BrFO2S B12054964 4-Bromo-3-methylbenzene-1-sulfonyl fluoride CAS No. 1030832-29-1

4-Bromo-3-methylbenzene-1-sulfonyl fluoride

Cat. No.: B12054964
CAS No.: 1030832-29-1
M. Wt: 253.09 g/mol
InChI Key: MFTYFZJCYYEADZ-UHFFFAOYSA-N
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Description

4-Bromo-3-methylbenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H6BrFO2S and a molecular weight of 253.09 g/mol . It is a sulfonyl fluoride derivative, characterized by the presence of a bromine atom at the 4-position and a methyl group at the 3-position on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3-methylbenzene-1-sulfonyl fluoride can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 3-methylbenzenesulfonyl fluoride using bromine in the presence of a catalyst such as iron(III) bromide . The reaction conditions typically include:

    Temperature: Room temperature to 50°C

    Solvent: Acetonitrile or dichloromethane

    Catalyst: Iron(III) bromide

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-3-methylbenzene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfonyl fluoride-containing compounds.

    Biology: Employed in the study of enzyme inhibition, as sulfonyl fluorides can act as irreversible inhibitors of serine proteases.

    Medicine: Investigated for potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-3-methylbenzene-1-sulfonyl fluoride involves its interaction with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly electrophilic and can form covalent bonds with nucleophiles such as amino acids in proteins. This interaction can lead to the inhibition of enzyme activity, particularly in serine proteases, by forming a stable covalent adduct with the active site serine residue .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-methylbenzene-1-sulfonyl fluoride is unique due to the presence of both a bromine atom and a sulfonyl fluoride group on the benzene ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and enzyme inhibition studies .

Properties

IUPAC Name

4-bromo-3-methylbenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTYFZJCYYEADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001276967
Record name 4-Bromo-3-methylbenzenesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001276967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030832-29-1
Record name 4-Bromo-3-methylbenzenesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1030832-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-methylbenzenesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001276967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1030832-29-1
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